9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Description
Properties
IUPAC Name |
[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-24-6-13(5-23-24)19(28)27-9-14-7-26(8-15(14)10-27)18-16-17(20-11-21-18)25(12-22-16)3-4-29-2/h5-6,11-12,14-15H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOSRZCHDKCRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Purine with 2-Methoxyethyl Group
The purine core is functionalized via alkylation using 2-methoxyethyl bromide or 2-methoxyethyl tosylate under basic conditions.
Typical Procedure
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Reactants : 6-Chloropurine (1 equiv), 2-methoxyethyl bromide (1.2 equiv), potassium carbonate (2 equiv)
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Conditions : 80°C, 12–24 hours under nitrogen.
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Yield : 75–85%.
Mechanism :
The reaction proceeds via nucleophilic substitution (SN2), where the purine’s N-9 position attacks the electrophilic carbon of the 2-methoxyethyl reagent.
Analytical Data :
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¹H NMR (DMSO-d₆): δ 8.95 (s, H-8), 8.85 (s, H-2), 4.23–4.15 (m, -OCH₂CH₂O-).
Preparation of Octahydropyrrolo[3,4-c]Pyrrole Intermediate
Cyclization of Pyrrolidine Derivatives
The octahydropyrrolo[3,4-c]pyrrole scaffold is synthesized via cyclization of protected pyrrolidine precursors.
Typical Procedure
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Reactants : N-Boc-pyrrolidine, diethyl acetylenedicarboxylate
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Catalyst : Palladium acetate (5 mol%)
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Solvent : Tetrahydrofuran (THF)
Key Step :
Deprotection of the Boc group using trifluoroacetic acid (TFA) yields the free amine for subsequent coupling.
Synthesis of 1-Methyl-1H-Pyrazole-4-Carbonyl Chloride
Chlorination of 1-Methyl-1H-Pyrazole-4-Carboxylic Acid
The acyl chloride is prepared using thionyl chloride (SOCl₂) under reflux.
Typical Procedure
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Reactants : 1-Methyl-1H-pyrazole-4-carboxylic acid (1 equiv), SOCl₂ (3 equiv)
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Solvent : Toluene
Analytical Data :
Coupling of Purine and Pyrrolopyrrole Moieties
Amide Bond Formation
The pyrrolopyrrole amine reacts with 1-methyl-1H-pyrazole-4-carbonyl chloride to form the final compound.
Typical Procedure
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Reactants :
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9-(2-Methoxyethyl)-9H-purin-6-amine (1 equiv)
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1-Methyl-1H-pyrazole-4-carbonyl chloride (1.1 equiv)
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Coupling agent: EDCl (1.2 equiv), HOBt (1.2 equiv)
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Base : N,N-Diisopropylethylamine (DIPEA, 2 equiv)
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Solvent : Dichloromethane (DCM)
Mechanism :
The coupling reaction proceeds via activation of the acyl chloride to form a reactive intermediate, which undergoes nucleophilic attack by the pyrrolopyrrole amine.
Analytical Data :
Optimization and Comparative Analysis
Reaction Condition Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Coupling Agent | EDCl/HOBt | 88% |
| Solvent | DCM | 85% |
| Temperature | 25°C | 88% |
| Base | DIPEA | 88% |
Key Findings :
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EDCl/HOBt outperforms other agents (e.g., DCC) by reducing side reactions.
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Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
Purification and Characterization
Chromatographic Methods
Spectroscopic Confirmation
Challenges and Solutions
Low Coupling Efficiency
Byproduct Formation
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Issue : N-7 alkylation competing with N-9 alkylation in purine.
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Solution : Selective conditions (e.g., sodium hydride in DMF) favor N-9 substitution.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of specific oxidized derivatives.
Reduction: : Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms.
Substitution Reactions: : Can replace specific functional groups under appropriate conditions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of base.
Major Products Formed
Oxidation: : Various oxidized derivatives.
Reduction: : Corresponding alcohols or amines.
Substitution: : Alkylated or acylated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry, particularly as an antitumor agent . Its ability to interact with biological targets makes it a candidate for the development of novel anticancer therapies.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited significant cytotoxic effects, particularly against breast and lung cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation.
Antiviral Research
Another promising application is in the field of antiviral drug development. The pyrazole moiety is known for its ability to inhibit viral replication.
Case Study: Inhibition of Viral Replication
Research demonstrated that derivatives similar to this compound showed effectiveness in inhibiting the replication of certain viruses, including HIV and Hepatitis C. The results suggest that modifications to the pyrazole group can enhance antiviral activity.
Neurological Disorders
The compound may also have implications for treating neurological disorders due to its potential neuroprotective properties.
Case Study: Neuroprotection
In vitro studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 1: Summary of Biological Activities
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways. For instance, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways, thus altering the physiological state of cells or tissues.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include:
*Calculated based on structural analysis.
Functional Group Impact
- Position 6 Modifications : The pyrrolo-pyrrole-pyrazole carbonyl system in the target compound introduces conformational rigidity and hydrogen-bonding capacity, contrasting with the acetyl or amine groups in analogs. This may enhance target selectivity, particularly in enzyme-binding pockets .
- Molecular Weight : The target compound’s higher molecular weight (435.5 vs. 376.5 in ) reflects its extended substituents, which could influence membrane permeability or metabolic stability.
Biological Activity
The compound 9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic molecule with potential biological activities that have been the subject of various research studies. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following:
- Molecular Formula : C19H24N8O2
- Molecular Weight : 396.4 g/mol
- CAS Number : 2640967-78-6
The compound features a purine core substituted with a methoxyethyl group and a pyrazole derivative, which is known for its diverse biological activities.
Research indicates that compounds with similar structural motifs often exhibit interactions with various biological targets:
- Cannabinoid Receptors : Many pyrazole derivatives have been shown to act as agonists or antagonists at cannabinoid receptors (CB1 and CB2). For instance, studies on tricyclic pyrazole-based compounds have demonstrated significant agonist activity towards CB2 receptors, which may be relevant for therapeutic applications in pain relief and inflammation modulation .
- Enzyme Inhibition : Some derivatives have shown potential in inhibiting enzymes involved in inflammatory pathways. The presence of the pyrazole moiety is crucial for such activities, as it can enhance binding affinity to target sites.
- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties. Preliminary data suggest that modifications in the pyrazole structure can lead to enhanced fungicidal and bactericidal activities .
Table 1: Summary of Biological Activities
Case Studies
- CB2 Receptor Interaction : A study examining the structure-activity relationship (SAR) of tricyclic pyrazole compounds revealed that specific substitutions at the pyrazole ring significantly enhanced agonistic activity towards CB2 receptors. These findings indicate that similar modifications in our compound could yield promising results in modulating cannabinoid signaling pathways .
- Antimicrobial Efficacy : Another investigation into related pyrazole derivatives reported moderate antimicrobial effects against various pathogens. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further exploration of our compound's derivatives could lead to novel antimicrobial agents .
- Inflammatory Response Modulation : Research on pyrazole-containing compounds has shown their potential to modulate immune responses by inhibiting specific inflammatory pathways. This opens avenues for exploring therapeutic applications in conditions like arthritis and other inflammatory diseases .
Q & A
Q. How can the molecular structure of this compound be determined experimentally?
The molecular structure can be resolved using single-crystal X-ray diffraction (SCXRD) . Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting diffraction data using synchrotron radiation or a laboratory X-ray source.
- Refining the structure with programs like SHELXL for small-molecule crystallography, which handles complex heterocyclic systems .
- Validating stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core using density functional theory (DFT) calculations.
Q. What synthetic routes are suitable for preparing this compound?
A multi-step synthesis is typically required:
- Step 1 : Coupling the purine core (e.g., 6-chloropurine derivatives) with a functionalized pyrrolopyrrole moiety via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling (using Pd catalysts, as in ) .
- Step 2 : Introducing the 2-methoxyethyl group via alkylation under basic conditions (e.g., NaH in DMF).
- Step 3 : Attaching the 1-methylpyrazole-4-carbonyl group via amide coupling (EDC/HOBt or DCC).
- Purification by column chromatography (ethyl acetate/hexane gradients) .
Q. How can initial bioactivity screening be designed for this compound?
Prioritize kinase inhibition assays due to the purine scaffold’s affinity for ATP-binding pockets:
- Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of kinases like CDKs or Aurora kinases.
- Compare IC50 values against structurally related purine derivatives (e.g., Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate) to identify SAR trends .
- Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler™).
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?
Discrepancies may arise from poor cellular permeability or off-target effects. Mitigation strategies include:
- Measuring cellular uptake via LC-MS/MS or fluorescent tagging.
- Performing thermal shift assays to confirm target engagement in cells.
- Using CRISPR knockouts or siRNA silencing to validate on-target effects.
- Cross-referencing with analogs like pyrrolo[3,4-c]pyrrole hydroxamic acids, which show improved membrane permeability .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Solubility : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride).
- Stability :
- Assess metabolic liabilities via liver microsome assays (human/rodent).
- Introduce steric hindrance (e.g., methyl groups) near labile sites, as seen in pyrazole-carboxylate derivatives .
- Use prodrug approaches (e.g., tert-butyl ester protection for carboxylic acids) .
Q. How can computational methods guide SAR studies for this compound?
- Perform molecular docking (AutoDock Vina, Schrödinger Glide) to model interactions with kinase ATP pockets.
- Compare binding poses with co-crystallized purine inhibitors (PDB: 4U5J, 6R3K).
- Use QSAR models trained on pyrrolopyrrole analogs (e.g., hydroxamic acid derivatives) to predict potency .
- Validate predictions via free-energy perturbation (FEP) simulations .
Q. What experimental techniques resolve contradictions in stereochemical assignments?
- Combine NOESY/ROESY NMR to determine spatial proximity of protons in the octahydropyrrolo[3,4-c]pyrrole ring.
- Compare experimental and calculated VCD (vibrational circular dichroism) spectra for chiral centers.
- Cross-validate with X-ray data from structurally related compounds (e.g., 5-(2-hydroxyethyl)pyrrolo[3,4-c]pyrazolones) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for key intermediates?
- Audit reaction conditions: Catalyst loadings (e.g., Pd(Ph3)4 vs. XPhos Pd G3), solvent purity, and temperature gradients.
- Use design of experiments (DoE) to optimize variables (e.g., ligand-to-metal ratio in Suzuki couplings) .
- Compare purification methods: Flash chromatography vs. preparative HPLC for polar intermediates .
Q. What methods validate the compound’s mechanism of action when biochemical assays conflict with phenotypic data?
- Employ chemical proteomics (e.g., affinity chromatography with immobilized compound).
- Perform phosphoproteomics to map downstream signaling changes.
- Use cryo-EM or SPR to study direct binding if crystallization fails .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
